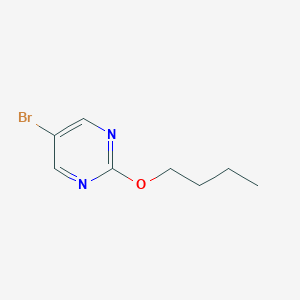

5-Bromo-2-butoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-butoxypyrimidine is a synthetic halogenated pyrimidine analog with a molecular weight of 231.09 . It has a linear formula of C8H11BrN2O . It is commonly used to study cell proliferation in living tissues .

Synthesis Analysis

A novel series of 5-bromo-pyrimidine derivatives were synthesized through multi-step reactions starting from 5-bromo-2,4-dichloro pyrimidine . The newly synthesized compounds were characterized using elemental analysis and spectral data .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-butoxypyrimidine is represented by the InChI code 1S/C8H11BrN2O/c1-2-3-4-12-8-10-5-7 (9)6-11-8/h5-6H,2-4H2,1H3 . The average mass is 231.090 Da and the monoisotopic mass is 230.005463 Da .Chemical Reactions Analysis

Kinetics for the parallel and consecutive steps of the reactions of 5-bromocytidine, 5-bromouridine and its 5’-O-methyl and 2’,3’-O-isopropylidene derivatives with aqueous alkalies were studied . The mechanisms of the partial reactions involved are discussed .Wissenschaftliche Forschungsanwendungen

α-Glucosidase Inhibitors

The synthesis of 5-bromo-2-aryl benzimidazole derivatives, which include 5-Bromo-2-butoxypyrimidine, has been carried out to evaluate this class as potential inhibitors of α-glucosidase enzyme . α-Glucosidase inhibitors are anti-diabetic drugs used to treat type 2 diabetes mellitus and prediabetes.

Marker of DNA Synthesis

The synthetic halogenated pyrimidine analog, 5-bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .

Material Science Research

5-Bromo-2-butoxypyrimidine is used in material science research . Scientists with experience in areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others use this compound .

Safety And Hazards

Due to BrdU toxicity, its incorporation into replicating DNA presents adverse consequences on the generation, survival, and settled patterns of cells . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and keep the container tightly closed in a dry and well-ventilated place .

Eigenschaften

IUPAC Name |

5-bromo-2-butoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKVKWALGAQJRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633577 |

Source

|

| Record name | 5-Bromo-2-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-butoxypyrimidine | |

CAS RN |

1215206-57-7 |

Source

|

| Record name | 5-Bromo-2-butoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-butoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)